molecular formula C31H46O18S2 B162951 Carboxyatractylate CAS No. 35988-42-2

Carboxyatractylate

Cat. No.: B162951
CAS No.: 35988-42-2
M. Wt: 770.8 g/mol
InChI Key: AQFATIOBERWBDY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carboxyatractylate, also known as Carboxyatractyloside, primarily targets the ATP/ADP-antiporter . The ATP/ADP-antiporter, also known as the adenine nucleotide translocase (ANT), plays a crucial role in cellular energy metabolism. It facilitates the exchange of ADP and ATP across the mitochondrial membrane, thereby regulating the production and utilization of ATP, the primary energy currency of the cell .

Mode of Action

This compound acts as an inhibitor of the ATP/ADP-antiporter . It decreases the palmitate-induced stimulation of mitochondrial respiration in a controlled state . The degree of inhibition by this compound is greater than that by other ATP/ADP-antiporter inhibitors such as bongkrekic acid, palmitoyl-CoA, and ADP . The inhibiting concentration of this compound coincides with the arresting of state 3 respiration .

Biochemical Pathways

This compound affects the biochemical pathways related to mitochondrial respiration and energy metabolism . By inhibiting the ATP/ADP-antiporter, it disrupts the normal exchange of ADP and ATP across the mitochondrial membrane. This disruption can affect the balance of ADP and ATP within the cell, potentially impacting various biochemical pathways that rely on these molecules for energy .

Pharmacokinetics

Given its role as an inhibitor of the atp/adp-antiporter in mitochondria, it can be inferred that the compound must be able to cross cell and mitochondrial membranes to exert its effects .

Result of Action

The primary result of this compound’s action is the inhibition of mitochondrial respiration . By inhibiting the ATP/ADP-antiporter, it disrupts the normal flow of ADP and ATP across the mitochondrial membrane. This disruption can lead to a decrease in the efficiency of ATP production, potentially affecting the energy balance within the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its inhibitory effect decreases when the concentration of palmitate increases . Furthermore, its ability to inhibit mitochondrial respiration is resistant to certain uncouplers like FCCP and gramicidin D, but can be partially suppressed by low concentrations of DNP . These observations suggest that the efficacy and stability of this compound can be affected by the presence of other compounds and conditions in its environment .

Safety and Hazards

Carboxyatractylate is toxic by inhalation, in contact with skin, and if swallowed . In case of accident or if you feel unwell, seek medical advice immediately .

Biochemical Analysis

Biochemical Properties

Carboxyatractylate has been found to inhibit the uncoupling effect of free fatty acids . It interacts with the ATP/ADP-antiporter, a type of protein that plays a crucial role in mitochondrial respiration . The degree of inhibition decreases in the order: this compound > bongkrekic acid, palmitoyl-CoA, ADP > atractylate .

Cellular Effects

This compound influences cell function by interacting with the ATP/ADP-antiporter, affecting the mitochondrial respiration in the controlled state . This interaction can have significant effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the ATP/ADP-antiporter . This inhibition can lead to changes in gene expression and enzyme activity, particularly affecting the mitochondrial respiration process .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the inhibition of the ATP/ADP-antiporter by this compound decreases when the palmitate concentration increases .

Metabolic Pathways

This compound is involved in the metabolic pathway related to mitochondrial respiration . It interacts with the ATP/ADP-antiporter, which plays a crucial role in this pathway .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues through its interaction with the ATP/ADP-antiporter

Subcellular Localization

The subcellular localization of this compound is likely related to its interaction with the ATP/ADP-antiporter, which is located in the mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxyatractyloside (potassium salt) is typically isolated from the plant Xanthium sibiricum. The preparation involves extracting the compound from the plant material, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Industrial Production Methods: The industrial production of carboxyatractyloside (potassium salt) involves large-scale extraction from Xanthium sibiricum, followed by purification processes to ensure high purity and consistency. The compound is then formulated into a stable potassium salt form for various applications .

Properties

IUPAC Name

15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFATIOBERWBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33286-30-5 (di-potassium salt)
Record name Carboxyatractyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30865669
Record name 15-Hydroxy-2-{[2-O-(3-methylbutanoyl)-3,4-di-O-sulfohexopyranosyl]oxy}kaur-16-ene-18,19-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

770.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35988-42-2
Record name Carboxyatractyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Carboxyatractylate interact with the ADP/ATP carrier?

A: this compound binds with high affinity (Kd < 10 nM) [] to the AAC when its binding site faces the cytosolic side, a conformation termed the "c-state" []. This binding locks the AAC in the c-state, effectively inhibiting the transport of ADP and ATP across the mitochondrial membrane [, , ].

Q2: What are the downstream effects of this compound binding to the AAC?

A: By inhibiting ADP/ATP exchange, CAT disrupts the mitochondrial membrane potential (ΔΨ) and inhibits oxidative phosphorylation [, ]. This leads to a decrease in ATP synthesis, ultimately compromising cellular energy production [, , ].

Q3: Does this compound's effect on mitochondria vary between tissues?

A: Yes, research suggests tissue-specific effects of CAT. For instance, while CAT effectively inhibits fatty acid-induced uncoupling in liver mitochondria, it shows a weaker effect in heart mitochondria []. This variation may be attributed to differences in the content of endogenous metabolites and the specific characteristics of the aspartate/glutamate antiporter in different tissues [].

Q4: Can this compound induce uncoupling in mitochondria?

A: While primarily known for its inhibitory role, CAT can paradoxically induce two calcium-dependent uncoupling systems in rat liver mitochondria: a Ca2+-dependent pore and a Ca2+ recycling system [, ]. This uncoupling effect is observed at concentrations specific for ADP/ATP antiporter inhibition, suggesting a complex interplay between CAT, AAC, and calcium homeostasis [].

Q5: Can this compound affect the conformation of the ADP/ATP carrier?

A: Yes, studies using spin-labeled CAT and antibodies specific for different AAC conformations have provided evidence for CAT’s ability to influence AAC conformation. The binding of CAT stabilizes the AAC in a specific conformation, distinct from the conformation induced by another inhibitor, Bongkrekic acid [, , , ].

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of CAT. More detailed chemical information would need to be sourced from other literature.

Q7: Is there information available about this compound's material compatibility, stability, or catalytic properties within the provided research?

A7: The research papers primarily focus on the biological activity and mechanism of action of this compound in a biological context. There is no information provided about its material compatibility, stability outside of biological systems, or any inherent catalytic properties.

Q8: How do structural modifications of this compound affect its activity?

A8: The research papers do not delve into specific structural modifications of this compound or their impact on its activity.

Q9: Can you provide information on the stability and formulation of this compound, SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance mechanisms, toxicology, or safety based on the provided research?

A9: The focus of the provided research papers is on the biochemical mechanisms of this compound's interaction with the ADP/ATP carrier. Therefore, they do not offer insights into its stability and formulation, SHE regulations, PK/PD properties, in vivo efficacy, resistance mechanisms, toxicological profile, or safety aspects. Further research and literature are required to address these points.

Q10: How is this compound utilized in research to investigate mitochondrial function?

A10: CAT serves as a valuable tool for studying:

  • ADP/ATP carrier function: By specifically inhibiting AAC, CAT helps dissect the role of this transporter in various metabolic processes, including oxidative phosphorylation, mitochondrial membrane potential regulation, and fatty acid-induced uncoupling [, , ].
  • Mitochondrial uncoupling mechanisms: The ability of CAT to induce Ca2+-dependent uncoupling under specific conditions provides insights into the complex interplay between AAC, calcium handling, and mitochondrial membrane permeabilization [, , ].
  • Distinguishing between UCP and ANT-mediated uncoupling: Research comparing the effects of CAT, GDP, and other inhibitors in different tissues helps differentiate between uncoupling mediated by UCPs and ANT, providing a deeper understanding of these parallel pathways [, ].

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